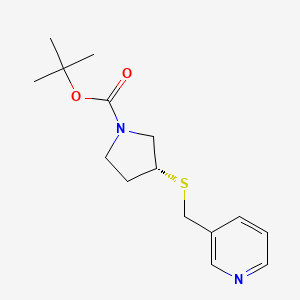
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is a heterocyclic organic compound that contains a furan ring substituted with hydroxy, methyl, and nitro groups. Compounds with furan rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one typically involves the nitration of a precursor furan compound. Common synthetic routes may include:
Nitration Reaction: Using nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: Introducing the hydroxy group through oxidation reactions.
Methylation: Adding the methyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one depends on its interaction with molecular targets. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Signal Pathways: It could modulate signal transduction pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group and hydroxy group but with a benzene ring instead of a furan ring.
Uniqueness
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
95263-85-7 |
|---|---|
Fórmula molecular |
C5H5NO5 |
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C5H5NO5/c1-2-4(7)3(6(9)10)5(8)11-2/h2,7H,1H3 |
Clave InChI |
SLXRARGXWSWCCD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(=O)O1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


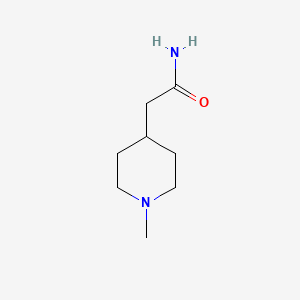
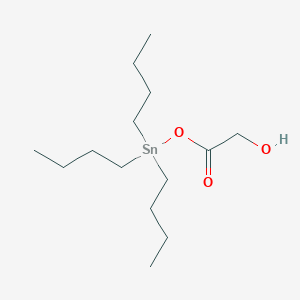
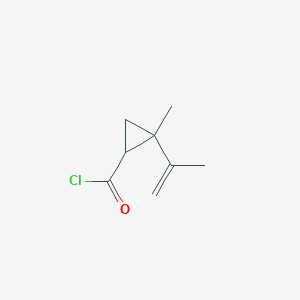
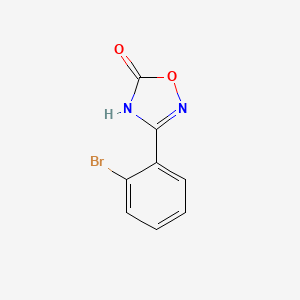

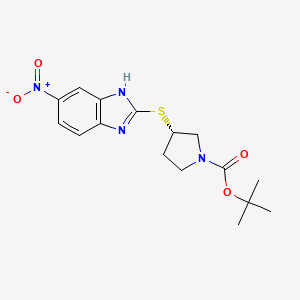
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
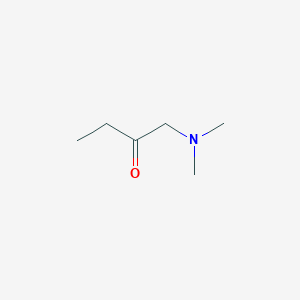
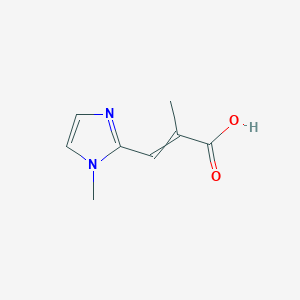
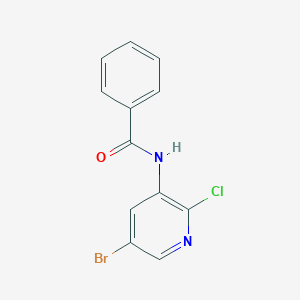
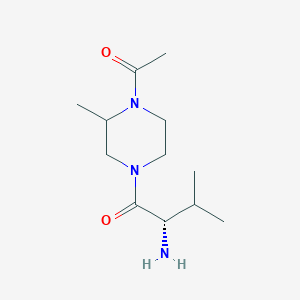
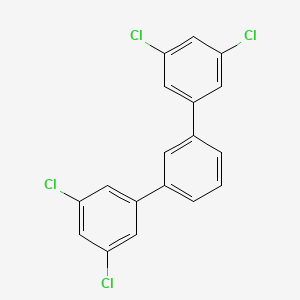
![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
